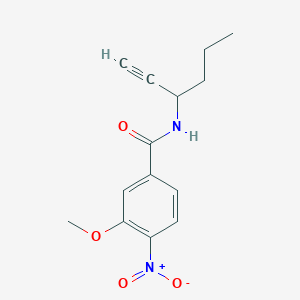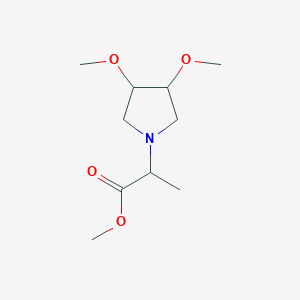![molecular formula C11H14F3NO B6628695 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol, also known as DFMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMA is a member of the family of compounds known as β-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases such as hypertension and arrhythmias. In
Wirkmechanismus
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol acts as a β-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and noradrenaline on these receptors. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular disease. 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has also been shown to inhibit the activity of several enzymes involved in cancer cell growth, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to have several biochemical and physiological effects. In cardiovascular disease, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol can decrease heart rate and blood pressure, which can be beneficial in the treatment of hypertension and arrhythmias. In cancer research, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to inhibit the activity of several enzymes involved in cancer cell growth, which may explain its anti-cancer effects. 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has several advantages for lab experiments, including its ability to inhibit the activity of several enzymes involved in cancer cell growth and its anti-arrhythmic effects in cardiovascular disease. However, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has several limitations, including its potential toxicity and its limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol for its potential therapeutic applications.
Synthesemethoden
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol can be synthesized through a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethylene glycol and hydrochloric acid to form 2,2-difluoroethyl-3-fluorobenzyl ether. The resulting compound is then reacted with methylamine to form 2-[2,2-difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been studied for its potential therapeutic applications in several areas, including cancer research, neurobiology, and cardiovascular disease. In cancer research, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. In neurobiology, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol has been shown to have anti-arrhythmic effects and may be useful in the treatment of atrial fibrillation.
Eigenschaften
IUPAC Name |
2-[2,2-difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-10-3-1-2-9(6-10)7-15(4-5-16)8-11(13)14/h1-3,6,11,16H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMDBZXUEXIYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6628657.png)
![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)

![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)
![Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)



![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)